5-(3,5-Dimethylphenyl)-2-formylphenol
Description
5-(3,5-Dimethylphenyl)-2-formylphenol is a phenolic derivative characterized by a formyl (-CHO) group at the ortho position and a 3,5-dimethylphenyl substituent at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in agrochemical and pharmaceutical research. The electron-donating methyl groups and the formyl moiety likely influence its reactivity, lipophilicity, and binding interactions in biological systems.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCNVJZVNYJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685068 | |
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-05-6 | |
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and a suitable formylating agent.
Formylation Reaction: The formylation of 3,5-dimethylphenol can be achieved using reagents such as paraformaldehyde and a Lewis acid catalyst like zinc chloride under acidic conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(3,5-Dimethylphenyl)-2-formylphenol may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 5-(3,5-Dimethylphenyl)-2-carboxyphenol.
Reduction: 5-(3,5-Dimethylphenyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity and Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethylphenyl group (electron-donating) in 5-(3,5-Dimethylphenyl)-2-formylphenol contrasts with the 3,5-dichlorophenyl (electron-withdrawing) analog. While both substituents enhance lipophilicity, electron-withdrawing groups like chlorine or fluorine may improve PET-inhibiting activity by stabilizing charge interactions in photosystem II .
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